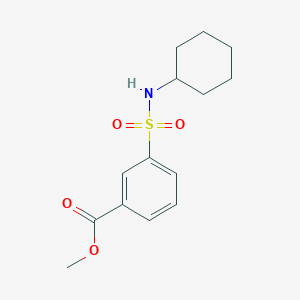

Methyl 3-(cyclohexylsulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(cyclohexylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-19-14(16)11-6-5-9-13(10-11)20(17,18)15-12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKYPFITXIDLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Sulfonation Followed by Late-Stage Esterification

This approach prioritizes sulfonamide formation on the benzoic acid backbone before esterification, minimizing hydrolytic risks to the methyl ester. The sequence involves:

Direct Functionalization of Methyl 3-Aminobenzoate

Here, the ester group is introduced early, demanding careful control of acidic conditions during subsequent diazotization. This route risks ester hydrolysis but simplifies purification by reducing steps.

Detailed Synthetic Methodologies

Synthesis of 3-Aminobenzoic Acid

3-Nitrobenzoic acid is catalytically hydrogenated (H₂, 5% Pd/C, ethanol, 25°C, 12 h) to 3-aminobenzoic acid, achieving >95% yield.

Diazotization and Chlorosulfonation

-

Diazotization : 3-Aminobenzoic acid (10 g, 72.9 mmol) is dissolved in concentrated HCl (150 mL) and acetic acid (50 mL), cooled to 0°C. Sodium nitrite (7.57 g, 109 mmol) in water (20 mL) is added dropwise, maintaining temperature <5°C. The diazonium salt forms within 1 h.

-

Sulfonation : The diazonium solution is transferred to a reactor with acetic acid (400 mL) and CuCl₂ (1 g). SO₂ gas (32 g, 0.5 mol) is bubbled through at 15°C for 8 h, followed by overnight stirring. Extraction with dichloromethane (3×200 mL) and evaporation yields 3-sulfonylchloridobenzoic acid (12.4 g, 85% yield).

Amidation with Cyclohexylamine

The sulfonyl chloride (12 g, 50 mmol) is reacted with cyclohexylamine (6.0 g, 60 mmol) in tetrahydrofuran (100 mL) and triethylamine (7.0 mL, 50 mmol) at 25°C for 4 h. Filtration and recrystallization from ethanol/water afford 3-(cyclohexylsulfamoyl)benzoic acid (11.2 g, 72% yield).

Esterification

The carboxylic acid (10 g, 32 mmol) is refluxed in methanol (100 mL) with concentrated H₂SO₄ (2 mL) for 6 h. Concentration and silica gel chromatography (ethyl acetate/hexane, 1:4) yield methyl 3-(cyclohexylsulfamoyl)benzoate (8.9 g, 85% yield).

Table 1: Yield Optimization in Route 1

| Step | Yield (%) | Critical Parameters |

|---|---|---|

| Diazotization | 95 | Temperature <5°C, HCl excess |

| Sulfonation | 85 | SO₂ flow rate, CuCl₂ loading |

| Amidation | 72 | Stoichiometric amine excess |

| Esterification | 85 | H₂SO₄ catalysis, reflux time |

Synthesis of Methyl 3-Nitrobenzoate

3-Nitrobenzoic acid (15 g, 89.3 mmol) is esterified with methanol (100 mL) and H₂SO₄ (3 mL) under reflux (12 h). Yield: 14.2 g (90%).

Reduction to Methyl 3-Aminobenzoate

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 24 h) reduces the nitro group, yielding methyl 3-aminobenzoate (10.1 g, 88%).

Diazotization-Sulfonation

Following CN101786972A, the amine is diazotized (NaNO₂/HCl, 0°C) and treated with SO₂/CuCl₂ to form methyl 3-sulfonylchloridobenzoate. Yield: 68% due to partial ester hydrolysis.

Amidation

Reaction with cyclohexylamine (1.2 eq) in dichloromethane and pyridine affords the target compound in 62% yield after purification.

Table 2: Comparative Analysis of Routes 1 and 2

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield (%) | 52 | 34 |

| Ester Stability | High | Low |

| Step Count | 4 | 4 |

| Scalability | High | Moderate |

Alternative Approaches and Innovations

Phase-Transfer Catalyzed Amidation

Inspired by Ambeed’s cyclohexyl sulfonate synthesis, sulfonyl chloride (10 mmol) and cyclohexylamine (12 mmol) are reacted in toluene/water with tetrabutylammonium bromide (0.1 eq) and NaOH (40% aqueous). Heating at 50°C for 24 h improves yield to 78% by enhancing interfacial contact.

Microwave-Assisted Esterification

Employing microwave irradiation (100 W, 80°C, 1 h) reduces esterification time from 6 h to 1 h, maintaining 85% yield.

Critical Process Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(cyclohexylsulfamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various ester or amide derivatives.

Scientific Research Applications

Methyl 3-(cyclohexylsulfamoyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohexylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Key Features and Differences

The compound’s closest analogs include other benzoate esters, sulfonamides, and derivatives with substituents affecting electronic or steric properties. Below is a comparative analysis based on substituent groups and their implications:

Table 1: Structural Comparison of Methyl 3-(Cyclohexylsulfamoyl)benzoate and Analogs

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Functional Implications |

|---|---|---|---|---|

| Methyl 3-(cyclohexylsulfamoyl)benzoate | Not provided | C₁₄H₁₉NO₄S | 3-sulfamoyl (cyclohexyl), methyl ester | Enhanced lipophilicity; potential protease inhibition |

| Methyl methylbenzoate | 25567-11-7 | C₉H₁₀O₂ | Methyl ester, methyl at 3/4-position | Simple ester; used in fragrances, solvents |

| USP Sulfanilamide RS | Not provided | C₆H₈N₂O₂S | 4-aminobenzenesulfonamide | Antibiotic backbone; high aqueous solubility |

| Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Not provided | C₁₂H₁₄O₄ | Cyclopropylmethoxy, hydroxy, methyl ester | Polar substituents may improve solubility |

Substituent Effects on Physicochemical Properties

Sulfonamide vs. Ester Groups: The sulfamoyl group in the target compound introduces hydrogen-bonding capacity and acidity (pKa ~10–11), contrasting with the hydrolytically labile methyl ester. This difference impacts metabolic stability and membrane permeability compared to simpler esters like methyl methylbenzoate . Cyclohexyl vs. Cyclopropyl Groups: The cyclohexylsulfamoyl group provides greater steric bulk and lipophilicity than the cyclopropylmethoxy group in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate. This may reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets . Regiochemistry: The 3-position substitution in the target compound contrasts with Sulfanilamide’s 4-aminosulfonamide structure. Regiochemical differences can drastically alter biological activity; for example, Sulfanilamide’s 4-amino group is critical for antibacterial activity .

Research Findings and Data Gaps

While the evidence provides structural and naming data for analogs (e.g., CAS numbers, substituent positions), key parameters like solubility, logP, and bioactivity data are absent. Future studies should focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.